5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine

Description

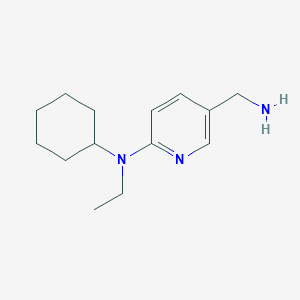

5-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is a pyridine derivative featuring an aminomethyl substituent at position 5 and a cyclohexyl-ethyl amine group at position 2.

Properties

IUPAC Name |

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-17(13-6-4-3-5-7-13)14-9-8-12(10-15)11-16-14/h8-9,11,13H,2-7,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAARAFKJCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine and ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Analysis :

- The aminomethyl group at position 5 offers hydrogen-bonding sites absent in methyl or chloro derivatives, improving solubility and target affinity.

Ring System Variations

Analysis :

- Pyridine vs. Pyrimidine : Pyrimidine derivatives () exhibit stronger electron-deficient character, favoring nucleophilic substitution reactions. The target compound’s pyridine core may offer milder reactivity, suitable for stable drug formulations.

- Ethynyl vs. Aminomethyl: The ethynyl group in introduces rigidity and π-bond interactions, whereas the aminomethyl group in the target compound enhances solubility and hydrogen-bond donor capacity.

Analysis :

Analysis :

- The target compound’s cyclohexyl group may improve blood-brain barrier permeability compared to cyclopentyl () or methyl () derivatives, positioning it as a candidate for neurological drug development.

Biological Activity

5-(Aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine (referred to as "the compound") is a chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and cyclohexyl and ethyl moieties. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets, which are critical for its pharmacological effects.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that the compound may act as a lead candidate for developing new antidepressants. Its structural features allow it to interact with neurotransmitter systems involved in mood regulation.

- Analgesic Properties : The compound has also been explored for its potential analgesic effects, indicating its utility in pain management therapies.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its activity may be linked to modulation of neurotransmitter levels or receptor interactions, similar to other compounds in its class.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Various derivatives have been synthesized and tested to elucidate how modifications impact efficacy. For instance:

| Compound Derivative | Max Activity (%) | EC50 (μM) |

|---|---|---|

| Original Compound | TBD | TBD |

| Derivative A | 88 | 13 ± 1 |

| Derivative B | 100 | 10 ± 2 |

These results highlight that specific substitutions can significantly enhance potency and efficacy, suggesting pathways for further development .

Case Studies

- Antidepressant Activity : A study evaluated the antidepressant-like effects of the compound using behavioral models in rodents. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.

- Analgesic Efficacy : In a model of acute pain, administration of the compound resulted in notable pain relief compared to control groups, supporting its role as a potential analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.